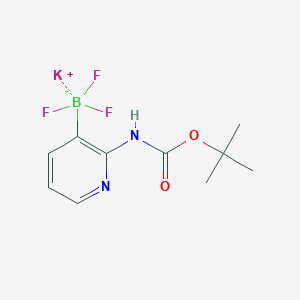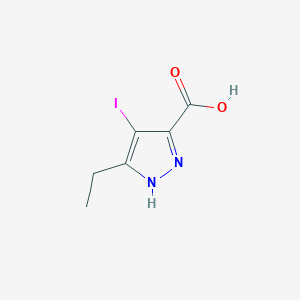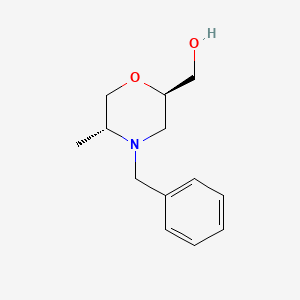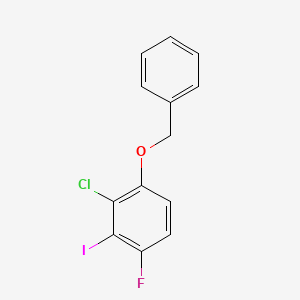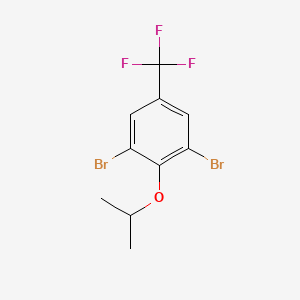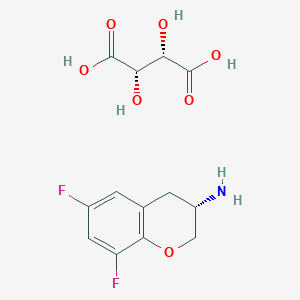
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that combines a chroman structure with fluorine substitutions and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Amination: The amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Dihydroxysuccinate Moiety: This step involves the reaction of the amine with a dihydroxysuccinic acid derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
科学研究应用
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties due to its fluorinated structure.
作用机制
The mechanism of action of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
6,8-Difluorochroman-3-amine: Lacks the dihydroxysuccinate moiety.
Chroman-3-amine: Lacks fluorine substitutions.
(2S,3S)-2,3-Dihydroxysuccinate: Lacks the chroman structure.
Uniqueness
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to the combination of its fluorinated chroman structure and the dihydroxysuccinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H15F2NO7 |
|---|---|
分子量 |
335.26 g/mol |
IUPAC 名称 |
(3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H9F2NO.C4H6O6/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;5-1(3(7)8)2(6)4(9)10/h1,3,7H,2,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 |
InChI 键 |
KFFVIGZTINBPML-ZZQRGORHSA-N |
手性 SMILES |
C1[C@@H](COC2=C1C=C(C=C2F)F)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1C(COC2=C1C=C(C=C2F)F)N.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


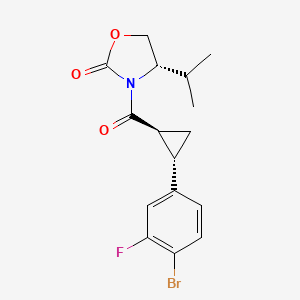
![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)
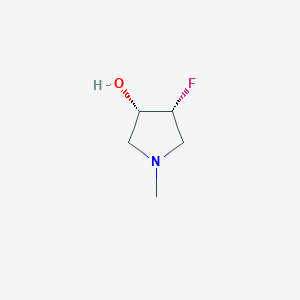


![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
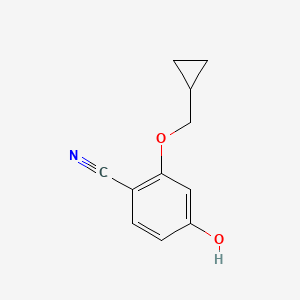
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
